molecular formula C7H10BrNOS B13082191 2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine

Cat. No.: B13082191
M. Wt: 236.13 g/mol
InChI Key: OFHQDZYIDQSRQK-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine is an organic compound that features a brominated thiophene ring attached to a methoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine typically involves the bromination of thiophene followed by the introduction of the methoxyethanamine group. One common method is the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with 2-methoxyethanamine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyethanamine moiety can enhance the compound’s solubility and bioavailability, while the brominated thiophene ring can facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)acetonitrile
  • 2-(5-Bromothiophen-3-yl)-1H-imidazole
  • 2-(5-Bromothiophen-3-yl)acetic acid

Uniqueness

2-(5-Bromothiophen-3-yl)-2-methoxyethan-1-amine is unique due to the presence of both a brominated thiophene ring and a methoxyethanamine group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The methoxy group enhances solubility, while the bromine atom provides a site for further functionalization .

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)-2-methoxyethanamine

InChI

InChI=1S/C7H10BrNOS/c1-10-6(3-9)5-2-7(8)11-4-5/h2,4,6H,3,9H2,1H3

InChI Key

OFHQDZYIDQSRQK-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CSC(=C1)Br

Origin of Product

United States

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